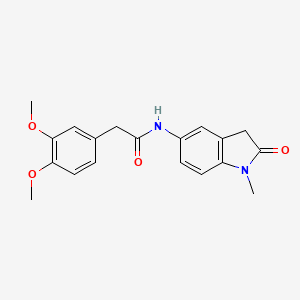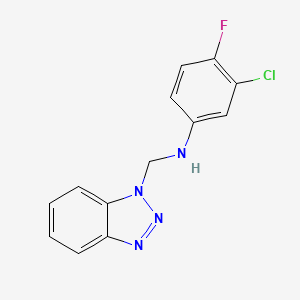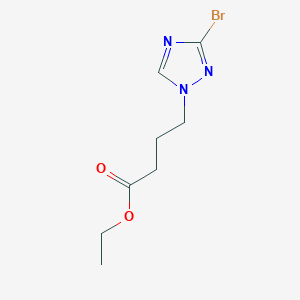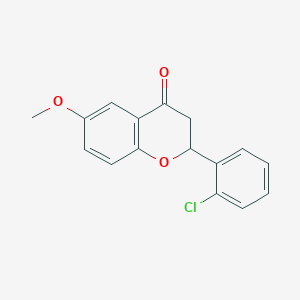![molecular formula C18H15ClF3N3OS B2522416 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one CAS No. 2067643-77-8](/img/structure/B2522416.png)
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chloro group, a trifluoromethyl group, a piperidino group, a thiazolyl group, and an indolone group. Each of these groups contributes to the overall properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central indolone ring. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the molecule’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Molecular Structure and Crystallography
The intricate molecular structures of compounds similar to 5-Chloro-3-((Z)-{2-[4-(Trifluoromethyl)piperidino]-1,3-Thiazol-5-yl}methylidene)-1H-Indol-2-one, including trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, have been extensively studied. These studies reveal significant insights into the dihedral angles, distances between atoms, and the formation of sheets of molecules through C-H...O interactions, highlighting the importance of crystallography in understanding molecular interactions and stability (Li et al., 2005).
Anticancer Activity
Research has demonstrated the synthesis and evaluation of N-substituted indole derivatives, showcasing their potential in anticancer applications. Specifically, compounds synthesized from thiazolidine-2,4-dione derivatives have shown activity against human breast cancer cell lines, underlining the significant role of such compounds in the development of new anticancer agents (Kumar & Sharma, 2022).
Neuropharmacological Applications
Some 1-(4-fluorophenyl)-1H-indoles, substituted at the 3-position, have been synthesized and studied for their affinity towards dopamine D-2 and serotonin 5-HT2 receptors, indicating their potential as noncataleptogenic, centrally acting agents. These compounds provide valuable insights into the development of novel treatments for neurological disorders, offering a framework for further research into atypical neuroleptics (Perregaard et al., 1992).
Pharmaceutical Patent Insights
An exploration into the pharmaceutical market through patents reveals a vast array of azetidine, pyrrolidine, and piperidine derivatives. These compounds are targeted as selective 5-HT-1D receptor agonists for migraine treatment, showcasing the vast potential of such molecules in therapeutic applications with fewer side-effects (Habernickel, 2001).
Synthesis and Molecular Interactions
Studies on thiazolopyridines and related compounds reveal methodologies for synthesizing novel derivatives with potential antimicrobial and antifungal properties. These research efforts highlight the diverse applications of such compounds, ranging from agriculture to pharmaceuticals, by understanding their synthesis, structure, and biological activities (Lamphon et al., 2004; Volkova et al., 2020).
Future Directions
properties
IUPAC Name |
(3Z)-5-chloro-3-[[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3OS/c19-11-1-2-15-13(7-11)14(16(26)24-15)8-12-9-23-17(27-12)25-5-3-10(4-6-25)18(20,21)22/h1-2,7-10H,3-6H2,(H,24,26)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMFGWMWZQALR-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C3C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C\3/C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)



![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)


![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)
